2-(2-methyl-4-oxoazetidin-2-yl)acetic acid
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Overview
Description
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid is a heterocyclic compound featuring a four-membered azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-4-carboxymethylazetidine with a suitable dehydrating agent to form the azetidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the carbonyl group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique ring structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The azetidinone ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal enzymatic functions, leading to various biological effects .
Comparison with Similar Compounds
4-Methyl-4-carboxymethylazetidine: A precursor in the synthesis of 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid.
Azetidin-2-one: A structurally similar compound with different substituents on the azetidinone ring.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(2-methyl-4-oxoazetidin-2-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-6(3-5(9)10)2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
WPMYHOHNOIPQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N1)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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